Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate

Catalog No.
S3063390
CAS No.
582319-05-9
M.F
C18H21ClN2O5
M. Wt
380.83
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)met...

CAS Number

582319-05-9

Product Name

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate

IUPAC Name

diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate

Molecular Formula

C18H21ClN2O5

Molecular Weight

380.83

InChI

InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-13(12)7-6-8-14(15)19/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22)

InChI Key

ASMIVFYOQIDMLJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=C2Cl)(C(=O)OCC)NC(=O)C

Solubility

not available

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate is a chemical compound with the molecular formula C18H21ClN2O5 and a molecular weight of approximately 380.83 g/mol. It is classified under the category of malonate derivatives and features an indole moiety, which is known for its biological significance and presence in various natural compounds. The compound is characterized by the presence of a chloro group at the 7-position of the indole ring, contributing to its unique properties and potential biological activities .

, including:

  • Esterification: The malonate moiety can undergo esterification reactions, potentially reacting with alcohols to form new esters.
  • Acylation: The acetamido group can participate in acylation reactions, allowing for modifications that can enhance biological activity.
  • Nucleophilic Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, leading to diverse derivatives with potentially altered properties.

These reactions are significant for synthesizing analogs and exploring structure-activity relationships.

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate exhibits potential biological activities attributed to its indole structure. Indoles are known to possess various pharmacological properties, including:

  • Antimicrobial Activity: Compounds containing indole rings have shown efficacy against a range of pathogens.
  • Antitumor Activity: Some studies suggest that indole derivatives may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Certain indole compounds have been investigated for their ability to protect neuronal cells from oxidative stress.

Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems .

The synthesis of diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate typically involves several steps:

  • Formation of Indole Derivative: The synthesis begins with the preparation of the 7-chloroindole precursor.
  • Malonic Ester Synthesis: Diethyl malonate is reacted with appropriate acylating agents to introduce the acetamido group.
  • Coupling Reaction: The indole derivative is then coupled with the malonate derivative through nucleophilic substitution or condensation reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity .

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis, allowing researchers to explore new derivatives and their properties.

The compound's versatility in medicinal chemistry highlights its importance in ongoing research efforts .

Interaction studies involving diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate focus on its binding affinity and activity against specific biological targets. These studies may include:

  • Receptor Binding Assays: Evaluating how well the compound interacts with certain receptors implicated in disease processes.
  • Enzyme Inhibition Studies: Assessing whether the compound can inhibit specific enzymes related to microbial resistance or cancer progression.

Such studies are crucial for understanding the compound's therapeutic potential and guiding further development .

Several compounds share structural similarities with diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Diethyl (6-Chloro-2-indolylmethyl)acetamidomalonateSimilar indole structureDifferent chloro position; potential different biological activity
Diethyl 2-(acetylamino)-2-(5-aminoindolyl)methylmalonateContains amine substituentsVariation in substituents may affect pharmacological profiles
Diethyl 2-acetamido-2-(1H-indolyl)methylmalonateLacks chloro groupMay exhibit different reactivity and biological activity

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate stands out due to its specific chloro substitution at the 7-position of the indole ring, which may influence both its chemical reactivity and biological interactions compared to other similar compounds.

XLogP3

2.9

Dates

Modify: 2023-08-18

Explore Compound Types